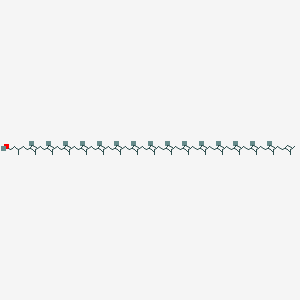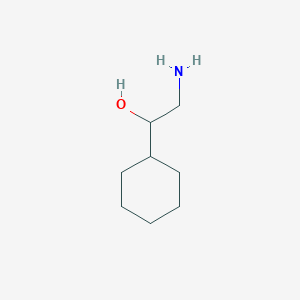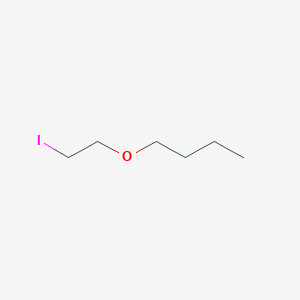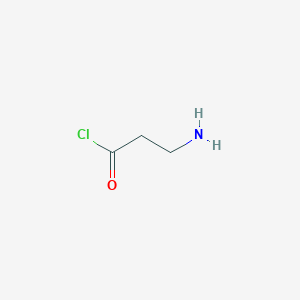
3-aminopropanoyl Chloride
Overview
Description
3-Aminopropanoyl chloride is an organic compound with the molecular formula C3H6ClNO and a molecular weight of 107.54 g/mol . It is a white crystalline solid with a strong pungent odor. This compound belongs to the class of carboxylic acid derivatives and is known for its high reactivity, especially with nucleophiles, acids, and bases .
Preparation Methods
3-Aminopropanoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of beta-alanine with oxalyl chloride or thionyl chloride . The reaction typically takes place in an inert solvent such as dichloromethane under an argon atmosphere at low temperatures (0°C). The reaction mixture is then stirred at room temperature for a specified period, followed by the removal of solvents using a rotary evaporator . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
3-Aminopropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form beta-alanine and hydrogen chloride.
Condensation Reactions: It can participate in condensation reactions with other carboxylic acids or their derivatives to form peptides or other complex molecules.
Common reagents used in these reactions include oxalyl chloride, thionyl chloride, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Aminopropanoyl chloride has numerous applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 3-aminopropanoyl chloride involves its high reactivity with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used . For example, in the reaction with amines, the compound undergoes nucleophilic addition followed by elimination to form amides .
Comparison with Similar Compounds
3-Aminopropanoyl chloride can be compared with other similar compounds such as:
Acetyl chloride (CH3COCl): Both are acyl chlorides, but acetyl chloride is less reactive due to the presence of a methyl group instead of an amino group.
Propionyl chloride (C2H5COCl): Similar to acetyl chloride, it is less reactive compared to this compound due to the absence of an amino group.
3-Aminopropanoic acid (beta-alanine): This compound is the hydrolyzed form of this compound and is less reactive.
The uniqueness of this compound lies in its high reactivity and versatility in forming various derivatives, making it valuable in multiple scientific and industrial applications .
Properties
IUPAC Name |
3-aminopropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c4-3(6)1-2-5/h1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLABFZPEHHFGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


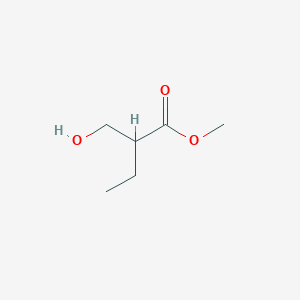
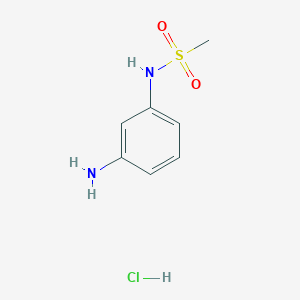

![(3R,5R,8S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,10,12,13,14,15,16-tetradecahydro-17H-cyclopenta[A]phenanthren-17-one](/img/structure/B3145294.png)


![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3145309.png)
![Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-](/img/structure/B3145313.png)



